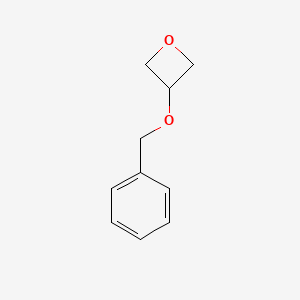

3-(Benzyloxy)oxetane

Description

Significance of Four-Membered Ring Heterocycles in Modern Organic Synthesis

Four-membered heterocycles, such as oxetanes, azetidines, and thietanes, are increasingly recognized for their importance in modern organic synthesis. rsc.org Their unique structural and electronic properties make them valuable building blocks for creating complex molecules with specific functions. rsc.org These small, strained ring systems can act as reactive intermediates, readily undergoing ring-opening reactions to introduce specific functionalities. thermofisher.comchim.it In medicinal chemistry, the incorporation of four-membered rings can lead to compounds with improved physicochemical properties, such as enhanced solubility and metabolic stability, without a significant increase in molecular weight. acs.orgnih.gov The defined three-dimensional arrangement of atoms in these heterocycles offers a way to explore new chemical space and create molecules with greater sp3 character, a desirable trait for drug candidates. acs.orgnih.gov

Overview of Oxetane (B1205548) Ring Chemistry and Associated Research Challenges

The chemistry of the oxetane ring is characterized by a balance between its stability as a motif and its reactivity due to ring strain. nih.gov While more stable than three-membered rings like epoxides, oxetanes are still susceptible to ring-opening, particularly under acidic conditions. nih.govillinois.educhemrxiv.org A primary challenge in oxetane chemistry is the synthesis of the ring itself. The formation of a four-membered ether is kinetically less favorable than the formation of three-, five-, or six-membered rings, often requiring the use of strong bases and highly reactive leaving groups to achieve cyclization. acs.org

Another significant challenge lies in the selective functionalization of the oxetane ring without inducing cleavage. chemrxiv.org The stability of the oxetane ring is highly dependent on its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable due to steric hindrance that blocks nucleophilic attack. nih.gov Despite these hurdles, the unique properties of the oxetane ring have spurred considerable research into developing new synthetic methodologies. acs.orgacs.org

Inherent Ring Strain and Structural Characteristics of Oxetane Systems

The oxetane ring possesses a significant amount of ring strain, with an estimated strain energy of 106 kJ·mol⁻¹. acs.orgmdpi.com This is comparable to the strain in epoxides (112 kJ·mol⁻¹) and considerably higher than that in tetrahydrofurans (25 kJ·mol⁻¹). acs.org The parent oxetane molecule adopts a nearly planar conformation to minimize this strain. acs.orgmdpi.com X-ray diffraction studies have shown a puckering angle of only 8.7° at 140 K. acs.orgmdpi.com

The introduction of substituents can increase unfavorable eclipsing interactions, leading to a more puckered ring. acs.org The bond angles within the oxetane ring are compressed, with a C-O-C angle of approximately 90.2° and a C-C-C angle of about 84.8°. acs.org This strained C-O-C bond exposes the lone pairs of electrons on the oxygen atom, making oxetanes effective hydrogen-bond acceptors and Lewis bases. acs.orgmdpi.com

Table 1: Structural Properties of Unsubstituted Oxetane

| Property | Value |

| Ring Strain Energy | 106 kJ·mol⁻¹ acs.orgmdpi.com |

| Puckering Angle (140 K) | 8.7° acs.orgmdpi.com |

| C-O Bond Length | 1.46 Å acs.org |

| C-C Bond Length | 1.53 Å acs.org |

| C-O-C Bond Angle | 90.2° acs.org |

| C-C-C Bond Angle | 84.8° acs.org |

Evolution and Current Trajectories in Oxetane Derivative Research

Historically, research on oxetanes focused on their synthesis and fundamental reactivity. google.com However, in recent years, there has been a significant shift towards their application in medicinal chemistry and materials science. nih.govnih.gov The recognition of the oxetane motif as a valuable bioisostere for gem-dimethyl and carbonyl groups has fueled much of this recent interest. nih.govresearchgate.netresearchgate.net

Current research is heavily focused on the development of novel and efficient synthetic methods for accessing a diverse range of functionalized oxetanes. rsc.orgacs.org This includes late-stage functionalization of pre-formed oxetane rings and the development of new building blocks. chemrxiv.orgacs.org There is also a growing interest in exploring the use of oxetanes in ring-opening polymerizations to create functional polyethers. google.com As of early 2023, several oxetane-containing compounds were in clinical trials, highlighting the successful translation of basic research into potential therapeutic applications. acs.org

Chemical Compound Focus: 3-(Benzyloxy)oxetane

The compound this compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structure combines the reactive oxetane ring with a protective benzyloxy group, allowing for a range of chemical transformations.

Table 2: Properties of 3-((Benzyloxy)methyl)oxetane

| Property | Value |

| CAS Number | 1003013-76-0 capotchem.cnbldpharm.com |

| Molecular Formula | C₁₁H₁₄O₂ bldpharm.com |

| Molecular Weight | 178.23 g/mol bldpharm.com |

Research has demonstrated the synthesis of various derivatives starting from precursors related to this compound. For instance, 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives have been synthesized and evaluated for their biological activities. acs.org The synthesis often involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by etherification to introduce the benzyloxy group. mdpi.comacs.org

For example, the synthesis of 3-(4-(benzyloxy)phenyl)oxetan-3-ol was achieved through the reaction of 1-(benzyloxy)-4-bromobenzene with n-butyllithium, followed by the addition of oxetan-3-one. mdpi.com This alcohol can then be further functionalized.

The development of synthetic routes to 3,3-disubstituted oxetanes, which can include a benzyloxy group, is an active area of research. connectjournals.comresearchgate.net These methods often start from readily available precursors and involve multi-step sequences to build the desired molecular architecture. The synthesis of 3-(phenoxymethyloxetan-3-yl)amine, for instance, starts from 3-(bromomethyl)oxetan-3-yl)methanol. connectjournals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-phenylmethoxyoxetane |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)6-12-10-7-11-8-10/h1-5,10H,6-8H2 |

InChI Key |

BURWYOXXGMLTHC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3 Benzyloxy Oxetane and Oxetane Derivatives

Ring-Opening Reactions of Oxetanes

The reactivity of the oxetane (B1205548) ring is largely dictated by its strain energy, which is slightly less than that of an epoxide but significantly higher than that of tetrahydrofuran (B95107) (THF). researchgate.net This strain facilitates ring-opening reactions under various conditions, which can be broadly categorized into acid-catalyzed, nucleophile-initiated, and reductive pathways.

Acid-Catalyzed Ring Opening Processes

Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes. acs.orgresearchgate.net The process typically begins with the protonation or coordination of the oxetane oxygen, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

In the presence of a Brønsted acid, such as camphorsulfonic acid (CSA), and a nucleophile like methanol, fluoroalkylidene-oxetanes undergo ring-opening, although the reaction can be slow and require heating. beilstein-journals.org Lewis acids, such as trimethylsilyl (B98337) bromide (TMSBr), can also promote ring-opening by silylating the Lewis basic oxygen, thereby activating the oxetane for nucleophilic attack by the bromide ion. nih.gov The use of superacidic Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and tris(pentafluorophenyl)alane (Al(C₆F₅)₃) has been shown to effectively catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat These reactions proceed through a zwitterionic intermediate formed after the Lewis acid-promoted ring opening. uab.cat

A study on the acid-catalyzed ring-opening of a benzyloxy-substituted fluoroethylidene-oxetane with hydrobromic acid in acetic acid revealed a competition between intermolecular nucleophilic attack by bromide and an intramolecular ring-opening by the benzyl (B1604629) ether oxygen, leading to the formation of a 2,5-dihydrofuran (B41785) derivative. beilstein-journals.org This highlights the influence of substituents and reaction conditions on the reaction pathway.

| Catalyst System | Substrate | Product(s) | Key Findings |

| Camphorsulfonic acid (CSA)/Methanol | Fluoroalkylidene-oxetane | E/Z mixture of ring-opened product | Slow reaction requiring heat. beilstein-journals.org |

| Trimethylsilyl bromide (TMSBr) | Phenyloxetane | Bromo ether | Silylation of oxetane oxygen enhances electrophilicity. nih.gov |

| B(C₆F₅)₃ or Al(C₆F₅)₃ | 2,2-Disubstituted oxetanes | Homoallylic alcohols | Regioselective isomerization via a zwitterionic intermediate. uab.cat |

| Hydrobromic acid (HBr)/Acetic acid | Benzyloxy-substituted fluoroethylidene-oxetane | Bromoalcohol and 2,5-dihydrofuran derivative | Competition between inter- and intramolecular ring-opening. beilstein-journals.org |

Nucleophile-Initiated Ring Opening Reactions

The strained nature of the oxetane ring allows for its cleavage by a variety of nucleophiles, even in the absence of strong acid catalysis. acs.orgrsc.org The regioselectivity of these reactions is often controlled by steric and electronic factors. magtech.com.cn

Strong nucleophiles, such as organometallic reagents and amines, typically attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cnutexas.edu For instance, Grignard reagents react with oxetane, albeit slowly, to produce primary alcohols through the formation of a new carbon-carbon bond. vaia.comaskfilo.compearson.comchegg.com The driving force for this reaction is the relief of ring strain. askfilo.com While most ethers are unreactive towards Grignard reagents, the four-membered ring of oxetane makes it susceptible to this type of cleavage. askfilo.comchegg.com

Nitrogen nucleophiles can also open the oxetane ring, though these reactions can sometimes require harsh conditions. nih.gov However, the installation of a nucleophilic group at the 3-position of the oxetane, as in 3-aminooxetanes, can lead to interesting amphoteric reactivity, enabling intermolecular annulation reactions. rsc.org The reaction of 3-phenyloxetane (B185876) with 2(3H)-benzothiazolethione, a thiol nucleophile, proceeds stereoselectively to yield a chiral mercapto alcohol. acs.org

The table below summarizes selected examples of nucleophile-initiated ring-opening reactions of oxetanes.

| Nucleophile | Oxetane Substrate | Product | Reaction Characteristics |

| Grignard Reagents | Oxetane | Primary Alcohol | Slow reaction, relief of ring strain is the driving force. vaia.comaskfilo.comchegg.com |

| Amines | Unhindered Oxetanes | Ring-opened amino alcohols | Can be difficult and require promotion (e.g., by Lanthanide triflates). utexas.edu |

| 2(3H)-Benzothiazolethione | 3-Phenyloxetane | Chiral Mercapto Alcohol | Stereoselective ring-opening. acs.org |

| Aryl Borates | Phenyl Oxetanes | O-alkylated and C-alkylated products | Stereoselectivity observed in the O-alkylation product. researchgate.net |

Reductive Ring Opening Pathways

Reductive cleavage of oxetanes provides another synthetic route to functionalized alcohols. This can be achieved using various reducing agents, including catalytic hydrogenation and metal-amine combinations. acs.org For example, treatment of polycyclic oxetanes with hydrogen and a nickel catalyst can lead to the formation of tricyclic alcohols. acs.org Interestingly, in the case of a benzyl-substituted oxetane, hydrogenolysis of the oxetane ring occurred without debenzylation, a result attributed to the added driving force from the relief of ring strain. acs.org

Lithium in ethylenediamine (B42938) has also been employed for the reductive cleavage of oxetanes. acs.org Frustrated Lewis pairs (FLPs), such as the combination of B(C₆F₅)₃ and a hydrosilane, can catalyze the reductive opening of oxetanes. acs.org This system generates a highly Lewis acidic silylium (B1239981) cation that activates the oxetane, leading to the formation of a silyl (B83357) ether product. acs.org Under certain conditions, this can be followed by an unusual double reduction involving aryl migration. acs.org

Recent advancements have also utilized photoredox catalysis in conjunction with zirconocene (B1252598) to achieve the reductive ring-opening of oxetanes, affording more-substituted alcohols via the less-stable radical intermediate. thieme-connect.de

Regioselectivity and Stereoselectivity in Oxetane Ring Opening

The outcome of oxetane ring-opening reactions is highly dependent on the regioselectivity and stereoselectivity of the process. These factors are influenced by the substitution pattern on the oxetane ring, the nature of the nucleophile and catalyst, and the reaction conditions. magtech.com.cnutexas.edu

In general, under basic or neutral conditions with strong nucleophiles, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less substituted carbon atom (steric control). researchgate.netmagtech.com.cn Conversely, under acidic conditions, the reaction can favor attack at the more substituted carbon, which can better stabilize the developing positive charge in the transition state (electronic control). magtech.com.cn

For example, the ring-opening of unsymmetrical oxetanes with weak nucleophiles in the presence of acid occurs at the more substituted oxygen-adjacent carbon. magtech.com.cn In contrast, strong nucleophiles attack the less substituted carbon. magtech.com.cn The regioselectivity of the reductive ring-opening of oxetanes can also be controlled. For instance, titanocene-catalyzed radical ring-opening typically yields the more stable radical, while zirconocene and photoredox catalysis can lead to the formation of the less stable radical, thus providing complementary regioselectivity. thieme-connect.de

Stereoselectivity is also a critical aspect, particularly in the synthesis of chiral molecules. Enantioselective desymmetrization of prochiral oxetanes has been achieved using chiral catalysts. nih.gov For example, a chiral squaramide catalyst has been used for the enantioselective ring-opening of phenyloxetane with trimethylsilyl bromide. nih.gov Furthermore, the ring-opening of α-fluorinated oxetanes with halides has been shown to be highly stereoselective, with the fluorine atom directing the stereochemical outcome. acs.orgnih.gov

Radical Reactivity of Oxetane Systems

While polar, ionic mechanisms dominate the landscape of oxetane ring-opening reactions, radical-based transformations offer alternative and complementary pathways. thieme-connect.de The high ring strain of oxetanes makes them susceptible to homolytic cleavage of the C-O bonds, generating radical intermediates. researchgate.net

Generation and Characterization of Oxetanyl Radicals

Oxetanyl radicals can be generated through various methods. One approach involves the use of a titanocene-catalyzed system, which generates γ-titanoxy radicals that behave like typical alkyl radicals. researchgate.net Another powerful method utilizes cobalt catalysis, specifically with vitamin B₁₂, to generate C-centered alkyl radicals from oxetanes. chemrxiv.orgacs.orgacs.orgicm.edu.pl This bio-inspired approach involves the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage of the Co-C bond to produce nucleophilic radicals. acs.orgacs.orgicm.edu.pl

The generation of radicals from oxetanes has also been achieved through photochemical means. nih.gov For instance, irradiation of an oxetane in the presence of a photosensitizer can lead to ring cleavage. nih.gov The characterization of these transient radical species is often challenging and typically relies on indirect methods such as product analysis and trapping experiments. frontiersin.org In some systems, such as with persistent trityl radicals, spectroscopic techniques can be employed for characterization. nih.govresearchgate.net The immuno-spin trapping technique has been used to monitor and characterize protein radicals formed under oxidative stress, a method that could potentially be adapted for studying oxetanyl radicals. frontiersin.org

The generated oxetanyl radicals can participate in a variety of subsequent reactions, including Giese-type additions and cross-electrophile couplings, expanding the synthetic utility of oxetanes as C3 building blocks. acs.orgacs.orgicm.edu.pl

Conjugate Addition Reactions (e.g., Giese Addition)

Conjugate addition reactions, particularly the Giese addition, represent a significant method for forming carbon-carbon bonds. In the context of oxetane chemistry, these reactions are crucial for introducing substituents at the 3-position of the oxetane ring. The Giese addition involves the radical-mediated addition of a nucleophile to an electron-deficient alkene, known as a Michael acceptor.

Recent studies have explored the generation of tertiary benzylic oxetane radicals from precursors like 3-aryl-3-carboxylic acid oxetanes through visible light photoredox catalysis. These radicals can then participate in conjugate additions to activated alkenes. chemrxiv.orgnih.gov This method has proven effective for creating 3-aryl-3-alkyl substituted oxetanes. chemrxiv.orgnih.gov

Computational studies have revealed that the Giese addition of unstrained benzylic radicals to acrylates is often reversible, which can lead to lower product yields and the formation of radical dimerization byproducts. nih.govresearchgate.net However, when the benzylic radical is part of a strained ring system like an oxetane, the reaction dynamics change favorably. nih.govresearchgate.net The inherent ring strain of the oxetane makes the Giese addition step more exergonic and essentially irreversible, leading to higher yields of the desired conjugate addition product. nih.govresearchgate.netresearchgate.net

The scope of radical acceptors in these Giese-type reactions is broad and includes acrylates, vinyl ketones, sulfones, phosphonates, nitriles, styrenes, and vinyl pyridines. doi.org The reaction conditions are generally mild, often employing a photocatalyst, a light source, and a hydrogen atom source like tris(trimethylsilyl)silane. rsc.org

Table 1: Examples of Giese Addition Reactions with Oxetane Derivatives

| Oxetane Precursor | Radical Acceptor | Product | Yield (%) | Reference |

| 3-Aryl-3-carboxylic acid oxetane | Acrylate | 3-Aryl-3-(alkoxycarbonylethyl)oxetane | 61 | chemrxiv.org |

| 3-Aryl-3-carboxylic acid oxetane | Vinyl Ketone | 3-Aryl-3-(3-oxobutyl)oxetane | N/A | doi.org |

| 3-Aryl-3-carboxylic acid oxetane | Vinyl Sulfone | 3-Aryl-3-(2-phenylsulfonylethyl)oxetane | N/A | doi.org |

Note: N/A indicates that while the reaction was successful, specific yield data was not provided in the cited source.

Influence of Ring Strain on Benzylic Radical Stability and Reactivity

The ring strain inherent in the four-membered oxetane ring significantly influences the stability and reactivity of adjacent benzylic radicals. nih.govacs.org Compared to their unstrained counterparts, benzylic radicals on a strained ring are less stable. nih.govresearchgate.net This decreased stability paradoxically leads to more productive reaction pathways in certain cases.

Computational studies have shown that the strained ring structure promotes greater π-delocalization of the radical into the aromatic system. nih.gov This delocalization results in a lower spin density at the benzylic carbon, which in turn minimizes the undesirable side reaction of radical dimerization. chemrxiv.orgnih.gov

Furthermore, the high degree of s-character in the exocyclic orbital of the oxetane ring, a consequence of Bent's rule, contributes to the irreversibility of the Giese addition. nih.govresearchgate.net The combination of these factors—decreased radical stability, increased π-delocalization, and the geometric constraints of the ring—makes the conjugate addition of benzylic oxetane radicals a more efficient and higher-yielding process compared to similar reactions with less strained or acyclic systems. nih.govresearchgate.netresearchgate.net

Derivatization and Functional Group Interconversions on the Oxetane Scaffold

The ability to modify the oxetane core is essential for its application in various fields, including medicinal chemistry. acs.orgnih.gov Functional group interconversions allow for the synthesis of a diverse range of oxetane derivatives from common building blocks. acs.org

Functionalization at the 3-Position of Oxetanes

The 3-position of the oxetane ring is a common site for functionalization due to the availability of versatile starting materials like oxetan-3-one. acs.orgthieme-connect.deacs.org A variety of synthetic methods have been developed to introduce substituents at this position.

One common strategy involves the nucleophilic addition to methyleneoxetanes, which are typically prepared from oxetan-3-one via Wittig-type reactions. thieme-connect.de These Michael acceptors can react with a range of nucleophiles, including amines and organoboronic acids, to yield 3,3-disubstituted oxetanes. thieme-connect.de For instance, rhodium-catalyzed 1,4-addition of aryl- and vinylboronic acids to ethyl 2-(oxetan-3-ylidene)acetate provides access to various 3,3-disubstituted oxetanes. thieme-connect.de

Another approach involves the use of 3-substituted oxetanols as precursors. doi.orgacs.org These can be accessed through organometallic additions to oxetan-3-one. acs.org The resulting hydroxyl group can then be displaced or used to direct further reactions. For example, Lewis acid-catalyzed Friedel-Crafts reactions of 3-aryloxetan-3-ols with arene nucleophiles can be used to synthesize 3,3-diaryl oxetanes. doi.org

Furthermore, functional group interconversions can be performed on existing 3-substituted oxetanes. For example, a vinyl group at the 3-position can serve as a handle for further derivatization. thieme-connect.de Similarly, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides. researchgate.net

Ring-Expansion Reactions of Oxetanes

Ring-expansion reactions provide a pathway to larger heterocyclic systems, such as tetrahydrofurans, from oxetane precursors. acs.orgrsc.orgresearchgate.net These reactions often proceed through the formation of an ylide intermediate followed by a rearrangement.

One method involves the reaction of oxetanes with diazo compounds in the presence of a metal catalyst. For example, copper-catalyzed reactions of 2-vinyloxetanes with diazo reagents can lead to the formation of functionalized oxepine derivatives. researchgate.net

Photochemical methods have also been developed for the ring expansion of oxetanes. rsc.org These metal-free conditions can be highly efficient for synthesizing tetrahydrofuran derivatives. The mechanism is believed to involve the formation of an oxygen ylide, which then undergoes a diradical pathway to the expanded ring system. rsc.org Computational studies have been employed to investigate the stereoselectivity of these photochemical ring expansions. rsc.org

Table 2: Examples of Oxetane Ring-Expansion Reactions

| Oxetane Substrate | Reagent | Product | Catalyst | Reference |

| (R)-2-Phenyloxetane | tert-Butyl diazoacetate | (2S,3R)-tert-Butyl 3-phenyltetrahydrofuran-2-carboxylate | Chiral Copper Complex | researchgate.net |

| 2-Vinyloxetane | Diazo diester | Functionalized Oxepine | Cu(II) | researchgate.net |

| Oxetane | Diazo compound | Tetrahydrofuran derivative | Photochemical (metal-free) | rsc.org |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving oxetanes is crucial for optimizing reaction conditions and predicting outcomes. researchgate.netresearchgate.net Kinetic and spectroscopic investigations are key tools in these mechanistic studies.

Kinetic and Spectroscopic Investigations

Kinetic studies can provide valuable information about the rate-determining steps of a reaction and the influence of various reaction parameters. For example, in the visible light-mediated Giese addition of 3-aryl-oxetane radicals, kinetic analysis has helped to understand the reaction profile and the factors affecting the rate of product formation. researchgate.net

Spectroscopic techniques are indispensable for identifying reaction intermediates and characterizing final products. NMR spectroscopy is routinely used to determine the structure of oxetane derivatives. nih.gov For instance, ¹H NMR can be used to analyze the end groups of polymers formed from the copolymerization of oxetane and carbon dioxide, providing insights into the polymerization mechanism. nih.gov

Infrared (IR) spectroscopy has been used to study the binding of reactants in catalytic systems, such as the interaction between oxetane, carbon dioxide, and a chromium salen catalyst. nih.gov X-ray crystallography provides definitive structural information for crystalline compounds and has been used to characterize intermediates and products in oxetane reactions, further elucidating the reaction mechanism. nih.gov

In photochemical reactions, time-resolved spectroscopy on the femtosecond and picosecond timescales can be used to observe excited states and transient intermediates, shedding light on the reaction pathway. nih.gov For example, such techniques have been employed to study the photocycloreversion of oxetanes, distinguishing between different cleavage pathways from singlet and triplet excited states. nih.gov UV-vis spectroscopy is also used to monitor the progress of photochemical reactions and to understand the electronic transitions involved. lancs.ac.uk

Role of Intermediates in Oxetane Transformations

The reactivity of the oxetane ring, a strained four-membered heterocycle, is largely dictated by the intermediates formed during its transformations. researchgate.netacs.org These transient species govern the reaction pathways and determine the final product distribution. Key intermediates in oxetane chemistry include carbocations, oxonium ions, and radical species, each accessible under specific reaction conditions. The stability and subsequent fate of these intermediates are heavily influenced by the substitution pattern on the oxetane ring.

Carbocation Intermediates

One of the most significant reactive intermediates derived from oxetanes is the strained four-membered ring carbocation. rsc.orgchimia.ch The formation of these intermediates is typically facilitated by the presence of a substituent at the C3 position that can stabilize a positive charge, such as an aryl group. In the case of 3-aryl-oxetan-3-ols, activation of the tertiary alcohol with a Lewis or Brønsted acid generates a benzylic-heterocyclic carbocation. chimia.chdoi.org This intermediate is central to a variety of synthetic transformations, including Friedel-Crafts reactions, alkylation of thiols, and defluorosulfonylation reactions. chimia.chdoi.org

The stability of the carbocation intermediate is crucial. For instance, in cobalt-catalyzed carbonylative ring expansion and reductive ring-opening reactions, the reaction pathway is dependent on the stability of the carbocation intermediate formed after the initial acidic activation of the oxetane. researchgate.net Substrates that form more stable carbocations tend to favor specific outcomes. Kinetic and computational studies on the reaction of oxetane sulfonyl fluorides (OSFs) with amines support the formation of an oxetane carbocation as the rate-determining step in a defluorosulfonylative coupling process. researchgate.net

The choice of catalyst and nucleophile plays a critical role in the trapping of these carbocation intermediates. While Lewis acids like Li(NTf₂) have proven effective for Friedel-Crafts reactions with arenes, Brønsted acids can be used to generate oxetane ethers from aliphatic alcohols. doi.org Interestingly, in some cases, these etherification reactions are reversible, and the initially formed ether can act as a sink for the carbocation to prevent degradation. doi.orgrsc.org If an internal nucleophile is present, the carbocation can be trapped intramolecularly, leading to ring-opened or annulated products like 1,4-dioxanes. chimia.ch

| Precursor | Activation Method | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| 3-Aryl-oxetan-3-ol | Lewis Acid (e.g., Li(NTf₂)₂) | Arenes (Phenols, Heteroarenes) | 3-Aryl-3-aryl-oxetanes (Friedel-Crafts Product) | doi.org |

| 3-Aryl-oxetan-3-ol | Brønsted Acid | Aliphatic Alcohols | 3-Aryl-3-alkoxy-oxetanes | doi.orgrsc.org |

| 3-Aryl-oxetan-3-ol | Brønsted Acid | 1,2-Diols | 1,4-Dioxanes (Annulation Product) | chimia.ch |

| Oxetane Sulfonyl Fluoride (B91410) (OSF) | Thermal (Defluorosulfonylation) | Amines | 3-Amino-oxetanes | chimia.chresearchgate.net |

| 3-Aryl Oxetane Carboxylic Acid | Photocatalysis (Radical-Polar Crossover) | - (Oxidation of radical) | 3-Aryl-oxetane Carbocation | doi.org |

Oxonium Ion Intermediates

The oxygen atom of the oxetane ring can act as a Lewis base, reacting with electrophiles to form oxonium ion intermediates. In cationic ring-opening polymerization, the reaction is initiated by the formation of a secondary oxonium ion, which then reacts with another oxetane monomer. researchgate.net This propagation step can lead to the formation of a more stable, but less reactive, tertiary oxonium ion, which sometimes results in an extended induction period for the polymerization process. researchgate.net The basicity of the oxetane's heterocyclic oxygen is higher than that of an epoxide's oxirane oxygen, which can facilitate an easier propagation step. researchgate.net

Mechanistic proposals for the formation of the oxetane ring itself can also involve oxonium ions. For example, the biosynthesis of the oxetane ring in paclitaxel (B517696) has been proposed to proceed through a five-membered oxonium ion intermediate. researchgate.net In other synthetic contexts, the formation of a dioxane from an oxetanol may proceed via an oxetane ether intermediate which then undergoes ring-opening to produce an oxonium ion. rsc.org

Radical and Photochemical Intermediates

Photochemical transformations of oxetanes often involve radical intermediates. The classic Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, proceeds via a biradical intermediate to form the oxetane ring. nih.govbeilstein-journals.org The fragmentation of the oxetane ring can also be induced under photochemical conditions. The mechanism can involve the formation of a triplet state biradical intermediate which can cyclize to the oxetane or dissociate. beilstein-journals.org

Computational studies on photochemical ring expansion reactions of oxetanes have identified ylide intermediates. nih.gov The reaction is proposed to begin with the formation of an ylide intermediate, which then proceeds through a diradical pathway to yield the ring-expanded product, such as a tetrahydrofuran derivative. nih.gov

Access to oxetane carbocations can also be achieved through a radical-polar crossover mechanism. doi.org In this process, an oxetane radical is generated via photocatalytic reductive decarboxylation of an oxetane carboxylic acid. This radical is then oxidized to the corresponding carbocation, which can be trapped by nucleophiles. doi.org

| Intermediate Type | Formation Conditions | Typical Subsequent Reaction | Example Transformation | Reference |

|---|---|---|---|---|

| Carbocation | Lewis/Brønsted acid activation of 3-aryl-oxetanols; Defluorosulfonylation | Nucleophilic trapping | Friedel-Crafts alkylation, Etherification | chimia.chdoi.org |

| Oxonium Ion | Protonation/alkylation of oxetane oxygen | Nucleophilic ring-opening (SN2 attack) | Cationic ring-opening polymerization | researchgate.netrsc.org |

| Biradical | Photochemical excitation (e.g., Paternò-Büchi reaction) | Cyclization or fragmentation | Oxetane formation from aldehydes and alkenes | nih.govbeilstein-journals.org |

| Ylide | Photochemical reaction with diazo compounds | Rearrangement via diradical pathway | Ring expansion to tetrahydrofurans | nih.gov |

| Oxocarbenium Ion | Protonation of 2-methyleneoxetanes | Nucleophilic addition | Formation of 2,2-disubstituted oxetanes | nih.gov |

Other Reactive Intermediates

Applications of 3 Benzyloxy Oxetane As a Building Block in Organic Synthesis

Strategic Use as a Versatile Synthetic Intermediate

The oxetane (B1205548) ring is a four-membered cyclic ether that possesses a fascinating combination of chemical stability and controlled reactivity. acs.org Unlike the more strained and highly reactive epoxide ring, the oxetane ring is more stable but can undergo ring-opening reactions under specific acidic or basic conditions, making it a valuable synthon. thieme-connect.de

In this context, 3-(benzyloxy)oxetane serves as a key synthetic intermediate. The benzyloxy group often functions as a robust protecting group for the hydroxyl functionality at the 3-position of the oxetane ring. google.com This protection strategy is crucial during multi-step syntheses, allowing other parts of the molecule to be modified without affecting the hydroxyl group. The benzyl (B1604629) group can be reliably removed in later stages of a synthesis to unmask the hydroxyl group for further functionalization. A patent for the synthesis of 2,2-dimethyl-3-oxetanone, for example, utilizes a 3-benzyloxy precursor, demonstrating the role of the benzyloxy group in the preparation of other important oxetane-based intermediates. google.com The strategic use of such protected oxetanes is an effective method for improving the properties of small molecule drug candidates. google.com

Construction of Complex Molecular Architectures

The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the construction of complex molecular architectures. acs.org Its defined geometry helps to control the spatial orientation of substituents, which is a critical aspect in the design of biologically active compounds.

The oxetane motif is a core structural feature in several biologically important natural products, including the well-known anticancer drug paclitaxel (B517696) (Taxol). acs.orgresearchgate.net The total synthesis of such complex molecules is a significant challenge that often relies on the strategic incorporation of key structural motifs. Oxetane-containing building blocks are versatile precursors in these synthetic endeavors. researchgate.net

In the synthesis of oxetanocin, a nucleoside antibiotic with antiviral properties, synthetic strategies have involved the formation of the oxetane ring from acyclic precursors. researchgate.net While specific use of this compound in a completed total synthesis is not prominently documented, the use of benzyl protecting groups is a cornerstone of complex natural product synthesis. rsc.org These protecting groups are essential for masking reactive functional groups during the construction of intricate carbon skeletons, such as those involving the formation of the oxetane ring. researchgate.netrsc.org

The integration of the this compound unit as a central scaffold allows for the systematic construction of complex molecules. The benzyloxy group at the C3 position provides a defined point for extending the molecular structure. Researchers have synthesized novel and complex derivatives by attaching a this compound moiety to other chemical scaffolds.

A notable example is the synthesis of a series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives. nih.govacs.org In this work, the this compound unit was incorporated to create complex molecules screened for antimicrobial activity. nih.gov The oxetane ring acts as a three-dimensional linker between the quinoline (B57606) and phenyl moieties, and the benzyloxy group itself can be substituted to fine-tune the biological activity of the final compound. nih.gov This approach highlights how the this compound scaffold serves as a platform for generating intricate molecular designs with potential therapeutic applications.

Development of Diverse Compound Libraries and Scaffolds

In modern drug discovery, the oxetane ring is increasingly used to improve the physicochemical properties of drug candidates. google.comresearchgate.net Incorporating an oxetane can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to more common motifs like gem-dimethyl or carbonyl groups. acs.orgthieme-connect.de This has led to the use of oxetane-based building blocks, including this compound derivatives, in the generation of diverse compound libraries for high-throughput screening.

Researchers have explored the chemical space of oxetanes by synthesizing libraries of novel compounds. mdpi.com For instance, a library of 3,3-diaryloxetanes was created for screening against protein kinases, using a 3-(4-(benzyloxy)phenyl)oxetan-3-ol intermediate. mdpi.com Another study developed a library of quinoline derivatives based on a this compound scaffold to explore new antimicrobial agents. nih.gov The study demonstrated that modifying the substituent on the benzyl group of the this compound moiety directly influenced the antimicrobial potency.

The table below presents selected data from this study, illustrating how modifications to the benzyloxy group impact the minimum inhibitory concentration (MIC) against various microbes.

| Compound | Substituent on Benzyloxy Group | P. mirabilis MIC (µM) | B. subtilis MIC (µM) | A. niger MIC (µM) | Reference |

|---|---|---|---|---|---|

| 9a | H (Unsubstituted) | 31.25 | 31.25 | 31.25 | nih.gov |

| 9b | 4-Bromo | 15.62 | 62.5 | 15.62 | nih.gov |

| 9c | 4-Chloro | 15.62 | 62.5 | 15.62 | nih.gov |

| 9d | 4-Methyl | 15.62 | 62.5 | 15.62 | nih.gov |

| 9e | 2-Cyano | 15.62 | 62.5 | 15.62 | nih.gov |

| 9f | 3,5-Difluoro | 15.62 | 62.5 | 15.62 | nih.gov |

Application in Peptide and Amide Bioisostere Research (Synthetic Methodologies)

A significant application of oxetane chemistry is in the field of peptidomimetics, where the oxetane ring serves as a bioisostere for the amide carbonyl group. researchgate.netljmu.ac.uk Replacing a backbone amide C=O group with an oxetane ring can render the peptide resistant to cleavage by proteases, thereby increasing its metabolic stability and potential as a therapeutic agent. ljmu.ac.uk

The synthesis of these oxetane-modified peptides (OMPs) relies on the development of specialized building blocks. Derivatives of this compound are central to these synthetic methodologies. For example, 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a key building block that can be incorporated into peptide sequences. nih.gov The benzyloxycarbonyl (Cbz) group serves as a standard protecting group in peptide synthesis. Another crucial intermediate is this compound-3-carbaldehyde, which can be synthesized and used to build more complex peptide mimics. ethz.ch These building blocks facilitate the modular and scalable construction of oxetane-based amide bioisosteres, which were previously difficult to produce. researchgate.net

The table below highlights key building blocks derived from or related to this compound that are used in the synthesis of peptide and amide bioisosteres.

| Building Block | Application in Synthesis | Reference |

|---|---|---|

| 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid | A protected amino acid analogue for incorporation into peptide chains using standard peptide synthesis protocols. | nih.gov |

| This compound-3-carbaldehyde | An intermediate used for further functionalization to create non-standard amino acid mimics for peptidomimetic synthesis. | ethz.ch |

| Oxetan-3-one | A precursor to amino-oxetanes, which act as amide bioisosteres. The synthesis often involves organometallic addition, and resulting alcohols may be protected with benzyl groups. | researchgate.netacs.org |

The development of synthetic routes to these building blocks is crucial for advancing the field of peptidomimetics and exploring the therapeutic potential of oxetane-containing molecules. ljmu.ac.uk

Computational and Theoretical Investigations of Oxetane Systems

Quantum Chemical Studies on Ring Strain and Conformational Analysis

Quantum chemical calculations are powerful tools for quantifying the energetic and geometric properties of cyclic molecules like 3-(Benzyloxy)oxetane. These studies provide insights into the inherent strain of the oxetane (B1205548) ring and how substituents influence its three-dimensional structure.

The four-membered oxetane ring possesses a significant amount of ring strain, estimated to be around 106 kJ/mol. semanticscholar.org This strain arises from bond angle distortion from the ideal tetrahedral geometry. The introduction of substituents on the oxetane ring can lead to increased unfavorable eclipsing interactions, resulting in a more puckered conformation to alleviate this strain. semanticscholar.orgacs.org For an unsubstituted oxetane, the puckering angle is relatively small, but for substituted oxetanes, this angle can be more pronounced. acs.org For instance, X-ray crystallographic studies of a biodegradable insecticide containing a substituted oxetane ring revealed a puckering angle of 16°. acs.org

Computational studies, often employing Density Functional Theory (DFT), are used to predict the most stable conformations of substituted oxetanes. researchgate.netepstem.netepstem.net For 3-substituted oxetanes, the substituent can adopt either an axial or equatorial position in the puckered ring. The relative energies of these conformers determine the conformational preference of the molecule. In the case of this compound, the benzyloxy group (-OCH2Ph) at the C3 position will have preferred orientations that are investigated through conformational analysis. These computational studies can also act as a conformational lock, rigidifying the structure. acs.org

Table 1: Calculated Conformational Data for a Model 3-Substituted Oxetane

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (degrees) | Dipole Moment (Debye) |

| Equatorial | 0.00 | 15.2 | 1.85 |

| Axial | 1.25 | 14.8 | 2.10 |

| Data is illustrative and based on typical values for 3-substituted oxetanes calculated using DFT methods. |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate pathways of chemical reactions involving oxetanes. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetic barriers that control reaction rates and product distributions.

Transition State Characterization and Energy Profiling

The ring-opening of oxetanes is a characteristic reaction, often proceeding through cationic or radical intermediates. researchgate.netnih.gov Computational studies on the cationic ring-opening polymerization of oxetane, for instance, have utilized DFT methods like B3LYP and MP2 to optimize the geometries of reactants, transition states, intermediates, and products. researchgate.netbeilstein-journals.org These calculations show that the polymerization is initiated by the attack of an oxygen atom from one oxetane molecule on a carbon atom of a protonated oxetane cation. researchgate.netnih.gov

Energy profiling of these reaction pathways reveals the activation energies for each step. For the initial step of oxetane polymerization, the activation barrier is calculated to be very low, suggesting the reaction proceeds readily once initiated. researchgate.netnih.gov The geometries of the transition states are often found to be closer to the reactants. researchgate.net Intrinsic reaction coordinate (IRC) calculations are performed to confirm that the identified transition states connect the correct reactants and products. acs.org

Table 2: Illustrative Energy Profile for a Modeled Oxetane Ring-Opening Step

| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) |

| Reactants (Oxetane + Electrophile) | 0.0 | - |

| Transition State | +15.2 | C-O (breaking) = 2.15 |

| Intermediate | -5.7 | C-O (broken) > 3.0 |

| Product | -20.1 | - |

| This data is hypothetical and represents a typical energy profile for an electrophilically assisted ring-opening of an oxetane, as determined by DFT calculations. |

Investigation of Radical Species Stability and Delocalization

The generation and subsequent reactions of radical species derived from oxetanes are of significant interest, particularly in the context of photoredox catalysis. chemrxiv.orgnih.gov Computational studies have been employed to investigate the stability and reactivity of benzylic tertiary radicals generated at the 3-position of aryl-substituted oxetanes, which serve as excellent models for the this compound system. chemrxiv.orgnih.govarkat-usa.orgbasna.ir

These studies indicate that benzylic radicals on a strained oxetane ring are less stable and more π-delocalized compared to their unstrained counterparts. nih.govarkat-usa.orgbasna.ir This increased delocalization and instability can influence the reaction pathways, for example, by decreasing the likelihood of radical dimerization and promoting desired product formation in Giese-type additions. chemrxiv.orgnih.govarkat-usa.orgbasna.ir The stability of these radicals is a key factor in determining the success of C-C bond-forming reactions. nih.govarkat-usa.orgbasna.ir

Table 3: Calculated Spin Density Distribution in a Model 3-Aryl-3-oxetanemethyl Radical

| Atomic Center | Spin Density |

| Benzylic Carbon | +0.65 |

| Phenyl Ring (ortho-C) | +0.15 |

| Phenyl Ring (para-C) | +0.18 |

| Phenyl Ring (other C) | -0.05 |

| Illustrative data from DFT calculations on a model benzylic radical, showing the delocalization of the unpaired electron. |

Stereoelectronic Effects in Oxetane Reactivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, play a crucial role in the chemistry of oxetanes. These effects can dictate the stereochemical outcome of reactions.

In the context of photocycloaddition reactions to form oxetanes, such as the Paternò-Büchi reaction, computational studies have revealed the importance of stereoelectronic effects in controlling the conformational distribution of intermediary triplet 1,4-diradicals. The interaction between the lone pair of electrons on the oxygen atom and the C-O σ* antibonding orbital can stabilize certain conformers, leading to the selective formation of one stereoisomer over another. For example, the energetic preference of an "inside" conformer of an intermediary triplet diradical has been proposed to be responsible for the selective formation of exo-oxetanes.

These stereoelectronic interactions are not limited to reaction intermediates. They also influence the ground-state conformation and reactivity of the oxetane ring itself. The alignment of orbitals associated with the benzyloxy substituent and the oxetane ring in this compound will impact its reactivity towards various reagents.

Advanced Characterization Methodologies in Oxetane Chemistry

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(Benzyloxy)oxetane, both ¹H NMR and ¹³C NMR spectroscopy are used to confirm the connectivity of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons of the oxetane (B1205548) ring would be expected. The aromatic protons typically appear in the downfield region, approximately between 7.2 and 7.4 ppm. The benzylic protons (Ph-CH₂-O) would produce a characteristic singlet or a pair of doublets. The protons on the oxetane ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with each other.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The spectrum would show signals for the aromatic carbons, the benzylic carbon, and the carbons of the oxetane ring, with their chemical shifts being indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl | ¹H | 7.2 - 7.4 | Multiplet |

| Benzylic CH₂ | ¹H | ~4.5 | Singlet |

| Oxetane CH | ¹H | ~4.8 | Multiplet |

| Oxetane CH₂ | ¹H | ~4.6 | Multiplet |

| Phenyl C-H | ¹³C | 127 - 129 | - |

| Phenyl C-ipso | ¹³C | ~138 | - |

| Benzylic CH₂ | ¹³C | ~72 | - |

| Oxetane CH | ¹³C | ~74 | - |

| Oxetane CH₂ | ¹³C | ~78 | - |

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. It is also instrumental in assessing purity and identifying unknown components in a sample.

For this compound (molar mass: 164.20 g/mol ), an electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern provides structural information. A common and prominent fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, leading to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z = 91. This is often the base peak in the spectrum. Other fragments may arise from the cleavage of the oxetane ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the elemental formula (C₁₀H₁₂O₂).

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Significance |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium Cation (Often Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

| 73 | [C₄H₅O]⁺ | Oxetane-derived fragment |

X-ray Crystallography for Solid-State Structure Analysis

To date, a public crystal structure for this compound has not been reported in the primary scientific literature or crystallographic databases. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would reveal the exact puckering of the oxetane ring and the orientation of the benzyloxy substituent relative to the ring. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations (stretching, bending) of specific bonds.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations typically found just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption band corresponding to the C-O-C ether linkage is expected in the 1250-1000 cm⁻¹ range. The oxetane ring itself has a characteristic ring breathing or stretching vibration, often observed near 980 cm⁻¹. The aliphatic C-H bonds of the oxetane and benzylic methylene groups would show stretching vibrations in the 3000-2850 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1250 - 1000 | C-O stretch | Ether |

| ~980 | Ring vibration | Oxetane |

Future Directions and Emerging Research Areas in Oxetane Chemistry

Development of Novel and Efficient Synthetic Strategies for Oxetane (B1205548) Scaffolds

A primary challenge in oxetane chemistry has been the limited accessibility of diverse substitution patterns on the oxetane ring. nih.govacs.org Consequently, a major research thrust is the development of innovative and efficient synthetic routes to overcome this limitation.

Key emerging strategies include:

Catalytic C-H Functionalization: Photoredox catalysis is emerging as a powerful tool for the direct synthesis of oxetanes from aliphatic alcohols. nih.govthieme-connect.comnih.gov This approach creates a new synthetic disconnection, enabling oxetane formation from ubiquitous alcohol functionalities via a hydrogen atom transfer (HAT) mechanism, which can be applied to complex molecules in late-stage functionalization. nih.govthieme-connect.com

Ring Expansion and Skeletal Editing: Novel catalytic methods are being developed to convert more readily available heterocycles, like epoxides, into oxetanes. For instance, a copper-catalyzed insertion of a difluorocarbene into epoxides has been pioneered to create α,α-difluoro-oxetanes, a previously elusive but highly valuable class of compounds. sciencedaily.comacs.orglabmanager.comnus.edu.sg This strategy of "skeletal editing" circumvents traditional, often problematic, cyclization methods. acs.org

Intramolecular C-C Bond Formation: While Williamson etherification (intramolecular C-O bond formation) is the most common method for synthesizing the oxetane ring, C-C bond-forming cyclizations represent a less explored but powerful alternative. acs.orgimperial.ac.uk These methods can provide access to unique oxetane architectures not easily accessible through other routes. imperial.ac.uk

Advanced Cyclization Strategies: Research continues to refine classic cyclization methods. For example, the synthesis of 3-(Benzyloxy)oxetane has been achieved from a corresponding 1,3-diol by first forming a cyclic carbonate, followed by a ring-opening and re-closure sequence, a strategy that proved successful where other direct cyclization attempts failed. acs.org This highlights the need for tailored strategies for specific substitution patterns.

A summary of selected modern synthetic approaches is presented below.

| Synthetic Strategy | Starting Material Type | Key Reagents/Conditions | Product Type | Reference(s) |

| Photoredox C-H Functionalization | Aliphatic Alcohols | 4CzIPN (photocatalyst), Vinyl Sulfonium Triflates, KOt-Bu | Substituted Oxetanes | thieme-connect.comnih.gov |

| Catalytic Ring Expansion | Epoxides | Copper Catalyst, Difluorocarbene Precursor | α,α-difluoro-oxetanes | sciencedaily.comacs.orglabmanager.com |

| Intramolecular C-C Cyclization | Thiopyridyl Glycosides | Silver Triflate | Bicyclic Ketooxetanes | acs.org |

| Cyclic Carbonate Route | 1,3-Diols | Phosgene or equivalent, Base | 3-Substituted Oxetanes | acs.org |

| Paternò-Büchi Reaction | Carbonyls, Alkenes | UV or Visible Light | Variously Substituted Oxetanes | nih.govresearchgate.net |

Exploration of Underexplored Reactivity Patterns and Transformations

Beyond synthesis, a key future direction is the exploration of the oxetane ring's reactivity to forge new molecular complexity. The ring strain that makes synthesis challenging can be harnessed for productive chemical transformations.

Emerging areas of reactivity research include:

Radical-Mediated Reactions: The application of oxetanes as precursors for radical species is a rapidly growing field. chemrxiv.org Visible light photoredox catalysis has enabled the generation of tertiary radicals at the 3-position of the oxetane ring, which can then participate in C-C bond-forming reactions. chemrxiv.orgnih.gov Furthermore, bio-inspired cobalt catalysis can induce a ring-opening to generate nucleophilic radicals, a mode of reactivity that complements traditional nucleophilic ring-opening pathways. researchgate.netacs.org

Amphoteric Reactivity: Functionalized oxetanes can exhibit dual reactivity. For example, 3-aminooxetanes, which are readily accessible, can act as 1,3-amphoteric molecules. rsc.org The amine serves as a nucleophilic site while the oxetane ring itself remains electrophilic, enabling formal [3+2] annulation reactions to build larger heterocyclic systems. rsc.org

Catalytic Ring-Opening and Rearrangement: Researchers are developing new catalytic protocols that leverage the strain of the oxetane ring to trigger rearrangements and form other valuable heterocycles. A notable example is the indium-catalyzed intramolecular cyclization of 3-amido oxetanes to furnish 2-oxazolines, providing rapid access to a class of compounds found in natural products and ligands. rsc.orgresearchgate.net

Integration of Green Chemistry Principles in Oxetane Synthesis and Application

The chemical industry's increasing focus on sustainability is influencing the future of oxetane chemistry. The development of greener synthetic methods is a critical goal.

Key green chemistry trends in this area are:

Photocatalysis with Visible Light: Many new methods are moving away from high-energy UV radiation, which can be hazardous and lead to side reactions, in favor of visible-light photoredox catalysis. nih.govrsc.orgnih.gov This allows for the generation of reactive radical species under significantly milder and more controlled conditions. nih.gov A catalyst-free photochemical ring contraction of 2,5-dihydrofurans to oxetanes using visible light has also been reported, further enhancing the green credentials of photochemical methods. rsc.orgrsc.org

Flow Chemistry: Continuous flow synthesis is being applied to oxetane chemistry to improve safety, scalability, and efficiency. illinois.edursc.org Flow reactors allow for precise control over reaction parameters like temperature and residence time, which is particularly advantageous when handling unstable intermediates, such as the organolithium species used to synthesize 2,2-disubstituted oxetanes. researchgate.net Flow chemistry can also enable the safe, in-situ generation of reactive species like diazo compounds for use in subsequent transformations. rsc.org

Design and Synthesis of New Oxetane-Based Building Blocks with Tailored Reactivity

A significant bottleneck in the broader adoption of oxetanes in fields like drug discovery is the limited commercial availability and structural diversity of functionalized oxetane building blocks. acs.orgrsc.org Creating a more diverse "toolbox" of oxetane synthons is therefore a crucial area of future research.

Focus areas for new building block development include:

3,3-Disubstituted Oxetanes: This substitution pattern is particularly stable and important in medicinal chemistry. doi.org Research is focused on developing robust and scalable protocols to generate a wide array of 3,3-disubstituted oxetanes with diverse functional handles (e.g., amines, carboxylic acids, alkynes) suitable for further elaboration. rsc.orgchemrxiv.org

Fluorinated Oxetanes: The introduction of fluorine can dramatically alter a molecule's properties. The development of reliable methods to synthesize fluorinated oxetanes, such as 3-fluoroalkyl-substituted derivatives, is a high priority. sciencedaily.comchemrxiv.org These building blocks are expected to be highly valuable for fine-tuning the electronic and metabolic properties of drug candidates. chemrxiv.org

Building Blocks with Tuned Reactivity: New classes of oxetane building blocks are being designed for specific, predictable reactivity. A prime example is the development of oxetane sulfonyl fluorides (OSFs). doi.org These compounds can react via an unprecedented loss of SO₂ and fluoride (B91410) to generate an oxetane carbocation, which can then be trapped by a wide range of nucleophiles under mild conditions, enabling the late-stage functionalization of complex molecules. doi.org

Spirocyclic Oxetanes: Spiro-oxetanes are rigid, three-dimensional structures that can be used to explore new areas of chemical space. thieme-connect.com Efficient and scalable approaches to functionalized spiro-oxetanes are being developed for use in combinatorial chemistry and the generation of screening libraries. thieme-connect.com

The synthesis of molecules like This compound represents an important class of building blocks where a protected hydroxyl group allows for deprotection and further functionalization at a later stage in a synthetic sequence. acs.org The development of more general and efficient methods to access such tailored building blocks will continue to be a major driver of innovation in the field.

Q & A

Q. What are the primary synthetic routes to 3-(Benzyloxy)oxetane, and how do reaction conditions influence yield?

The synthesis of 3-substituted oxetanes often begins with the preparation of 3-(hydroxymethyl)oxetane, which can be derived from 2,2-bishydroxymethyl-1-propanol via Corey's method using diethyl carbonate and catalytic KOH in ethanol (yield: ~90%) . For benzyloxy derivatives, Friedel-Crafts alkylation or etherification reactions are common. For example, lithium-catalyzed reactions with oxetan-3-ols and aryl halides in solvents like DMF or 1,4-dioxane under heating (e.g., 80–100°C) yield 3,3-diaryloxetanes. Catalysts such as CuI or Pd/C are critical for regioselectivity .

Q. How is this compound characterized spectroscopically, and what key NMR signals should researchers expect?

Key ¹H-NMR features include:

- Oxetane ring protons : Two doublets of doublets (δ ~4.2–4.8 ppm, J ≈ 6–8 Hz) due to coupling between axial and equatorial protons.

- Benzyloxy group : A singlet for the benzyl CH₂ (δ ~4.5–4.7 ppm) and aromatic protons (δ ~7.2–7.4 ppm).

- Substituent effects : Downfield shifts in ¹³C-NMR for the oxetane carbons (C3: δ ~80–85 ppm) and the benzyloxy oxygen-bearing carbon (δ ~70 ppm) .

Q. What are the stability considerations for this compound under acidic or basic conditions?

Oxetanes are generally stable to mild acids and bases but may undergo ring-opening under strong acidic conditions (e.g., concentrated H₂SO₄) or nucleophilic attack in basic media. The benzyloxy group provides steric protection, enhancing stability compared to unsubstituted oxetanes. Thermal stability can be assessed via DSC, with decomposition temperatures typically >200°C .

Advanced Research Questions

Q. How does the this compound moiety modulate pharmacokinetic properties in drug candidates?

Incorporation of 3-substituted oxetanes reduces lipophilicity (logP) by ~1 unit compared to cyclohexyl or tetrahydrofuran analogs, improving metabolic stability. For example, oxetane-containing γ-secretase inhibitors show reduced CYP3A4-mediated oxidation due to unfavorable enzyme active-site interactions. This translates to longer half-lives in human liver microsomes (e.g., t₁/₂ > 120 min vs. <30 min for cyclohexyl analogs) .

Q. What strategies resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Discrepancies in catalytic efficiency (e.g., Pd/C vs. CuI) arise from solvent polarity and steric effects. For example:

- Pd/C in ethanol : Favors hydrogenolysis of benzyl groups, complicating product isolation .

- CuI in 1,4-dioxane : Enhances Ullmann-type coupling but requires excess aryl halides (1.5–2 eq.) for high yields. Methodological adjustments, such as using N,N-dimethylglycine as a ligand, can suppress side reactions .

Q. How can computational modeling predict regioselectivity in this compound functionalization?

Density Functional Theory (DFT) studies reveal that nucleophilic attack at the oxetane C2 position is favored due to lower activation energy (ΔG‡ ~15–20 kcal/mol vs. ~25 kcal/mol for C3). Steric maps of transition states show benzyloxy groups hindering axial approaches, directing substituents to equatorial positions .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound derivatives?

- Chromatography : Use silica gel with ethyl acetate/hexane (1:4 to 1:2) for polar derivatives.

- Crystallization : Benzyloxy-substituted oxetanes often crystallize from ethanol/water mixtures (e.g., 70:30 v/v) .

- Distillation : For low-molecular-weight analogs, vacuum distillation (e.g., 40 mmHg, 122°C) is effective .

Q. How do solvent effects influence the reactivity of this compound in SN2 reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating SN2 ring-opening. For example, reaction rates increase 5-fold in DMF compared to THF. However, steric hindrance from the benzyloxy group can negate solvent benefits, requiring higher temperatures (e.g., 60°C vs. 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.